4-Fluorobutane-1,3-diamine
Description
4-Fluorobutane-1,3-diamine (C₄H₁₀FN₂) is a fluorinated aliphatic diamine characterized by a four-carbon chain with a fluorine atom at the terminal carbon (C4) and two amino groups at positions C1 and C2. Fluorinated amines are often explored for their enhanced stability, bioavailability, and electronic effects in medicinal and materials chemistry .
Properties
CAS No. |
81982-33-4 |
|---|---|
Molecular Formula |
C4H11FN2 |
Molecular Weight |
106.14 g/mol |
IUPAC Name |
4-fluorobutane-1,3-diamine |
InChI |
InChI=1S/C4H11FN2/c5-3-4(7)1-2-6/h4H,1-3,6-7H2 |
InChI Key |
FDWLOMXJKSPBKJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(CF)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobutane-1,3-diamine typically involves the fluorination of butane-1,3-diamine. One common method is the nucleophilic substitution reaction where a fluorinating agent, such as hydrogen fluoride (HF) or a fluorine-containing compound, reacts with butane-1,3-diamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 4-Fluorobutane-1,3-diamine may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction could produce primary amines .
Scientific Research Applications
4-Fluorobutane-1,3-diamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4-Fluorobutane-1,3-diamine involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The amine groups can form covalent bonds with other molecules, facilitating various chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-fluorobutane-1,3-diamine and analogous compounds:
Structural and Electronic Effects
- Fluorination Impact: The terminal fluorine in 4-fluorobutane-1,3-diamine is expected to enhance metabolic stability and alter electronic properties compared to non-fluorinated analogs (e.g., propane-1,3-diamine) . In contrast, aromatic fluorination (as in benzene-1,2-diamines) influences resonance effects and reactivity in heterocyclic synthesis .
- Chain Length and Flexibility : Butane-1,3-diamine’s longer chain may improve binding to biological targets compared to propane-1,3-diamine, as seen in cyclen-based anti-HIV agents .
Research Findings and Data
Spectral Characterization
- ¹³C-NMR Broadening: Macrocyclic diamines (e.g., N-(2-aminoethyl)propane-1,3-diamine) exhibit signal broadening due to conformational dynamics, a challenge also anticipated for 4-fluorobutane-1,3-diamine derivatives .
- Collision Cross-Section (CCS) : Predicted CCS values for N3-cyclopropyl-4,4,4-trifluorobutane-1,3-diamine (139.6 Ų for [M+H]⁺) provide benchmarks for mass spectrometry studies of fluorinated diamines .
Structure-Activity Relationships (SAR)
- Ethyl vs. Methyl Substitution : In Ro 47-9396 metabolites, ethyl-to-methyl substitution reduces antimalarial activity, underscoring the importance of alkyl chain length .
- Fluorine Positioning : Aromatic fluorine (e.g., in benzene-1,2-diamines) enhances electrophilicity in cyclization reactions, whereas aliphatic fluorine may improve bioavailability .
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